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Introduction
The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay technique

used to detect and visualize protein-protein interactions in situ with single-molecule resolution.

[1][2][3] This method is particularly advantageous for studying endogenous protein interactions

within their native cellular context, as it only generates a signal when the two proteins of

interest are in close proximity (typically less than 40 nm apart).[1][2][4] These application notes

provide a detailed protocol for detecting the interaction between Extracellular signal-Regulated

Kinase (ERK) and Myeloid Differentiation primary response 88 (MYD88), two key proteins

involved in signaling pathways crucial for cell proliferation, differentiation, and innate immunity.

[5][6][7] The interaction between ERK and MYD88 has been shown to be critical for RAS-

dependent transformation and cancer cell survival, making it a promising target for therapeutic

intervention.[5][6]

Signaling Pathway
The interaction between ERK and MYD88 is a key event in the amplification of the RAS/MAPK

signaling cascade. MYD88, a well-known adaptor protein in innate immunity, binds directly to

ERK. This binding prevents the inactivation of ERK by its phosphatase, thereby sustaining its

active, phosphorylated state and amplifying downstream signaling.[7] This sustained signaling

can contribute to cellular transformation and cancer progression.[5][7]
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Caption: ERK-MYD88 signaling pathway.

Experimental Workflow
The Proximity Ligation Assay for detecting ERK-MYD88 interaction follows a series of well-

defined steps. The workflow begins with sample preparation, followed by incubation with

primary antibodies specific to ERK and MYD88. Subsequently, PLA probes (secondary

antibodies conjugated to oligonucleotides) are added. If the proteins are in close proximity, the

oligonucleotides on the PLA probes are ligated to form a circular DNA template. This template

is then amplified via rolling circle amplification, and the resulting product is visualized using

fluorescently labeled oligonucleotides. The fluorescent signals, appearing as distinct spots, can

then be quantified using microscopy and image analysis software.[1][2][4]
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Caption: Proximity Ligation Assay experimental workflow.
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Quantitative Data
The following table summarizes representative quantitative data from a study investigating the

effect of a small-molecule inhibitor (EI-52) on the ERK-MYD88 interaction in HCT116 cells, as

measured by PLA.[5]

Treatment Group
Mean PLA Signals
per Cell (Fold
Change vs. DMSO)

Standard Error of
the Mean (SEM)

p-value (vs. DMSO)

DMSO (Control) 1.0 ± 0.15 -

EI-52 (8 µM) 0.4 ± 0.08 0.0161

Data adapted from a study by Gunderwala et al., 2024.[5]

Experimental Protocols
This protocol is adapted from standard PLA procedures and is specifically tailored for the

detection of ERK-MYD88 interaction in cultured cells.[1][4][5][8]

Materials and Reagents
Cells: HCT116 or other suitable cell line expressing endogenous ERK and MYD88.

Primary Antibodies:

Rabbit anti-ERK antibody

Mouse anti-MYD88 antibody

Note: Antibodies must be raised in different species.[4]

Proximity Ligation Assay Kit: (e.g., Duolink® In Situ PLA® Reagents from MilliporeSigma).

This kit typically includes:

PLA Probe Anti-Rabbit PLUS

PLA Probe Anti-Mouse MINUS
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Blocking Solution

Antibody Diluent

Ligation Buffer and Ligase

Amplification Buffer and Polymerase

Detection Reagents (e.g., fluorescently labeled oligonucleotides)

Wash Buffers A and B

General Reagents:

Phosphate-Buffered Saline (PBS)

Formaldehyde (or other suitable fixative)

Triton X-100 (or other suitable permeabilization agent)

DAPI (for nuclear counterstaining)

Mounting Medium

Equipment:

Chambered cell culture slides or coverslips

Incubation chamber (humidified)

Fluorescence microscope with appropriate filters

Image analysis software (e.g., ImageJ)[5]

Protocol
Cell Culture and Preparation:
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1. Seed cells onto chambered slides or coverslips to achieve 60-80% confluency at the time

of the experiment.[8]

2. If applicable, treat cells with experimental compounds (e.g., inhibitors, activators) for the

desired time.

3. Wash cells twice with PBS.

Fixation and Permeabilization:

1. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

2. Wash three times with PBS.

3. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

4. Wash three times with PBS.

Blocking:

1. Add Blocking Solution to each sample and incubate in a humidified chamber for 1 hour at

37°C.[9]

2. Aspirate the Blocking Solution.

Primary Antibody Incubation:

1. Dilute the primary anti-ERK and anti-MYD88 antibodies in the Antibody Diluent to their

predetermined optimal concentrations.

2. Add the primary antibody solution to the cells and incubate overnight at 4°C in a

humidified chamber.

PLA Probe Incubation:

1. The following day, wash the samples twice with Wash Buffer A for 5 minutes each.

2. Dilute the PLA Probe Anti-Rabbit PLUS and PLA Probe Anti-Mouse MINUS 1:5 in Antibody

Diluent. Let the mixture stand for 20 minutes at room temperature.[10]
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3. Add the PLA probe solution to the samples and incubate for 1 hour at 37°C in a humidified

chamber.

Ligation:

1. Wash the samples twice with Wash Buffer A for 5 minutes each.

2. Dilute the Ligation Buffer 1:5 with high-purity water and add Ligase to a 1:40 dilution.[8]

3. Add the ligation solution to the samples and incubate for 30 minutes at 37°C in a

humidified chamber.

Amplification:

1. Wash the samples twice with Wash Buffer A for 5 minutes each.

2. Dilute the Amplification Buffer 1:5 with high-purity water and add Polymerase to a 1:80

dilution.[8]

3. Add the amplification solution to the samples and incubate for 100 minutes at 37°C in a

humidified chamber. Protect from light from this point forward.

Detection and Mounting:

1. Wash the samples twice with Wash Buffer B for 10 minutes each.

2. Wash once with 0.01x Wash Buffer B for 1 minute.

3. Allow the slides to air dry in the dark.

4. Mount the coverslips using a mounting medium containing DAPI.

5. Seal the edges of the coverslip with nail polish.

Image Acquisition and Analysis:

1. Visualize the PLA signals using a fluorescence microscope. The interaction will appear as

distinct fluorescent spots.
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2. Capture images from multiple fields of view for each experimental condition.

3. Quantify the number of PLA signals per cell using image analysis software.[2][5]

Normalize the data to the cell count (determined by DAPI-stained nuclei).

Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.clyte.tech/post/a-step-by-step-guide-to-the-proximity-ligation-assay-pla
https://www.researchgate.net/publication/383153284_Targeting_ERK-MYD88_interaction_leads_to_ERK_dysregulation_and_immunogenic_cancer_cell_death
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Potential Cause Suggested Solution

High Background
Primary antibody concentration

too high.

Titrate primary antibodies to

determine the optimal

concentration.[3]

Insufficient blocking.

Increase blocking time or use

the blocking solution provided

in the kit.[3]

Incomplete washing.

Ensure complete removal of

wash buffers between steps.

[11]

No or Weak Signal Low protein expression.

Use a cell line with known high

expression of both proteins or

consider overexpression

systems for positive controls.

Antibody incompatibility.

Ensure primary antibodies are

validated for

immunofluorescence and are

from different species.[12]

Proteins are not interacting.

Include a known protein-

protein interaction as a positive

control.

Sample dried out.
Use a humidified chamber for

all incubation steps.[11]

Signal Coalescence Over-exposure during imaging.

Avoid using auto-exposure

settings and optimize exposure

time manually.[11]

Primary antibody concentration

too high.

Further titrate primary

antibodies.[11]

For a more comprehensive troubleshooting guide, refer to resources provided by the PLA kit

manufacturer.[11][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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